molecular formula C₁₂H₁₇NO B1145347 (αS,2S)-α-Phenyl-2-piperidinemethanol CAS No. 30882-77-0

(αS,2S)-α-Phenyl-2-piperidinemethanol

Cat. No.: B1145347
CAS No.: 30882-77-0
M. Wt: 191.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(αS,2S)-α-Phenyl-2-piperidinemethanol is a chiral organic compound featuring a piperidine ring substituted with a phenyl group and a hydroxymethyl (methanol) moiety at the α and 2 positions, respectively. The stereochemistry (αS,2S) is critical to its molecular interactions, influencing its solubility, receptor binding, and pharmacological activity. The methanol group contributes polarity, balancing solubility and metabolic stability. This compound is structurally related to CNS-active agents and chiral ligands, though its specific applications require further investigation.

Properties

CAS No.

30882-77-0

Molecular Formula

C₁₂H₁₇NO

Molecular Weight

191.27

Synonyms

1-(S), 2-(S)-threo-(+)-Phenyl-2-piperidyl Carbonyl

Origin of Product

United States

Comparison with Similar Compounds

Core Ring Modifications

  • Piperidine vs. Pyrrolidine: (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CAS 112068-01-6) replaces the piperidine ring with a five-membered pyrrolidine ring, reducing ring size and altering spatial geometry. α,α-Diphenyl-2-pyridineethanol (CAS 1748-99-8) substitutes piperidine with an aromatic pyridine ring, introducing π-π stacking capabilities but reducing conformational flexibility .

Substituent Differences

  • Methyl (αS,2S)-α-Phenyl-2-piperidineacetate Hydrochloride (CAS 29419-95-2): Replaces the methanol group with an acetate ester, improving lipophilicity but reducing hydrogen-bonding capacity. The hydrochloride salt enhances water solubility .
  • (αR,2S)-α-Phenyl-2-piperidineacetamide (CAS 160707-39-1): Substitutes methanol with an acetamide group, increasing metabolic stability and altering hydrogen-bonding interactions .

Functional and Pharmacological Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes
(αS,2S)-α-Phenyl-2-piperidinemethanol Piperidine Phenyl, Methanol ~207.3 (estimated) Potential CNS activity; chiral ligand
(S)-α,α-Diphenyl-2-pyrrolidinemethanol Pyrrolidine Diphenyl, Methanol 297.4 Catalytic applications; high enantioselectivity
α,α-Diphenyl-2-pyridineethanol Pyridine Diphenyl, Ethanol 291.4 Increased lipophilicity; limited solubility
2-Piperidinemethanol Piperidine Methanol (no phenyl) 115.18 Lower molecular weight; simpler pharmacokinetics

Key Observations:

  • Lipophilicity: Diphenyl derivatives (e.g., CAS 1748-99-8) exhibit higher logP values than mono-phenyl analogs, favoring membrane permeability but risking solubility issues .
  • Stereochemical Impact : The (αS,2S) configuration in the target compound contrasts with (αR,2S) in acetamide derivatives (CAS 160707-39-1), which may lead to divergent receptor-binding profiles .
  • Metabolic Stability: Ester and amide derivatives (e.g., CAS 29419-95-2) resist rapid hydrolysis compared to methanol-containing analogs, extending half-life .

Research Findings

  • Synthetic Utility: this compound’s chiral centers make it valuable in asymmetric synthesis, akin to (S)-α,α-Diphenyl-2-pyrrolidinemethanol, a proven catalyst in organocatalysis .
  • Biological Activity: Piperidine-based compounds often target neurotransmitter receptors (e.g., sigma or dopamine receptors). The phenyl-methanol motif in the target compound mirrors structural features of antipsychotics, though direct activity remains unconfirmed .
  • Solubility Challenges: Unlike simpler analogs like 2-Piperidinemethanol (CAS 3433-37-2), phenyl-substituted derivatives require formulation optimization to mitigate poor aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.